molecular formula C16H14BrCl2NO2 B5018734 2-(4-bromo-2,6-dimethylphenoxy)-N-(2,5-dichlorophenyl)acetamide

2-(4-bromo-2,6-dimethylphenoxy)-N-(2,5-dichlorophenyl)acetamide

Cat. No. B5018734
M. Wt: 403.1 g/mol
InChI Key: VGTJZBLBKOWSBI-UHFFFAOYSA-N
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Description

2-(4-bromo-2,6-dimethylphenoxy)-N-(2,5-dichlorophenyl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as 'BDC' and is a member of the acetanilide class of compounds. BDC has been shown to possess potent anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of various inflammatory conditions.

Mechanism of Action

BDC exerts its therapeutic effects by inhibiting the activity of cyclooxygenase enzymes, specifically COX-2. COX-2 is an enzyme that is involved in the production of inflammatory mediators such as prostaglandins. By inhibiting COX-2 activity, BDC reduces the production of these inflammatory mediators, thereby reducing inflammation and pain.
Biochemical and Physiological Effects:
BDC has been shown to possess potent anti-inflammatory and analgesic effects in various animal models of inflammatory conditions. Studies have also demonstrated that BDC has a favorable safety profile and does not exhibit any significant toxicity at therapeutic doses.

Advantages and Limitations for Lab Experiments

One of the main advantages of BDC is its potent anti-inflammatory and analgesic effects, which make it a promising candidate for the treatment of various inflammatory conditions. However, one limitation of BDC is its relatively low solubility in aqueous solutions, which may make it difficult to administer in certain experimental settings.

Future Directions

There are several potential future directions for research on BDC. One area of interest is the development of more effective formulations of BDC that can improve its solubility and bioavailability. Another potential direction is the investigation of BDC's effects on other inflammatory mediators and pathways, such as the NF-κB pathway. Additionally, further studies are needed to evaluate the long-term safety and efficacy of BDC in human clinical trials.

Synthesis Methods

BDC can be synthesized through a multi-step process involving the reaction of 2,6-dimethylphenol with 4-bromoanisole to form 2-(4-bromo-2,6-dimethylphenoxy)anisole. This intermediate is then reacted with 2,5-dichlorobenzoyl chloride in the presence of a base to yield 2-(4-bromo-2,6-dimethylphenoxy)-N-(2,5-dichlorophenyl)acetamide.

Scientific Research Applications

BDC has been extensively studied for its potential therapeutic applications in various inflammatory conditions such as rheumatoid arthritis, osteoarthritis, and inflammatory bowel disease. Studies have shown that BDC exhibits potent anti-inflammatory and analgesic effects by inhibiting the activity of cyclooxygenase enzymes, which are responsible for the production of inflammatory mediators such as prostaglandins.

properties

IUPAC Name

2-(4-bromo-2,6-dimethylphenoxy)-N-(2,5-dichlorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14BrCl2NO2/c1-9-5-11(17)6-10(2)16(9)22-8-15(21)20-14-7-12(18)3-4-13(14)19/h3-7H,8H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGTJZBLBKOWSBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1OCC(=O)NC2=C(C=CC(=C2)Cl)Cl)C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14BrCl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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